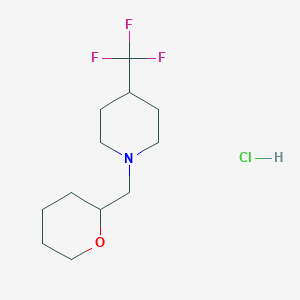

1-((tetrahydro-2H-pyran-2-yl)methyl)-4-(trifluoromethyl)piperidine hydrochloride

Description

1-((tetrahydro-2H-pyran-2-yl)methyl)-4-(trifluoromethyl)piperidine hydrochloride is a piperidine derivative featuring a tetrahydropyran (THP) moiety linked to the piperidine ring via a methyl group and a trifluoromethyl (-CF₃) substituent at the 4-position.

Propriétés

IUPAC Name |

1-(oxan-2-ylmethyl)-4-(trifluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20F3NO.ClH/c13-12(14,15)10-4-6-16(7-5-10)9-11-3-1-2-8-17-11;/h10-11H,1-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVPQAYAQXBGQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2CCC(CC2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-((tetrahydro-2H-pyran-2-yl)methyl)-4-(trifluoromethyl)piperidine hydrochloride typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the trifluoromethyl group and the tetrahydropyran moiety. Key steps include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Attachment of the Tetrahydropyran Moiety: This is typically done via nucleophilic substitution reactions where the tetrahydropyran ring is introduced using suitable reagents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.

Analyse Des Réactions Chimiques

Types of Reactions: 1-((Tetrahydro-2H-pyran-2-yl)methyl)-4-(trifluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

1-((Tetrahydro-2H-pyran-2-yl)methyl)-4-(trifluoromethyl)piperidine hydrochloride has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

Biology: Researchers explore its potential as a bioactive compound, investigating its interactions with biological targets.

Medicine: The compound is studied for its pharmacological properties, including potential therapeutic effects in treating various diseases.

Industry: It is used in the development of specialty chemicals and intermediates for various industrial processes.

Mécanisme D'action

The mechanism by which 1-((tetrahydro-2H-pyran-2-yl)methyl)-4-(trifluoromethyl)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, such as piperidine cores, tetrahydropyran substituents, or trifluoromethyl groups:

Key Observations:

- Positional Isomerism : The target compound’s THP-2-ylmethyl group differs from THP-4-yl substituents in analogs like and , which may alter steric effects and binding affinity .

- Trifluoromethyl vs. Other Groups : The -CF₃ group at piperidine-4 enhances metabolic stability and lipophilicity compared to carboxylic acid () or pyrazole () substituents .

- Salt Forms : Most analogs exist as hydrochlorides or dihydrochlorides, suggesting shared solubility and crystallinity challenges .

Physicochemical and Pharmacological Properties

- Lipophilicity : The -CF₃ and THP groups likely increase logP compared to unsubstituted piperidines, enhancing blood-brain barrier penetration .

- Bioavailability: Computational studies on chromeno-pyrimidine analogs () suggest that trifluoromethyl and THP groups improve oral bioavailability by balancing solubility and permeability .

- Stability : -CF₃ groups resist metabolic degradation, as seen in ’s aryl-piperidine derivatives .

Activité Biologique

1-((Tetrahydro-2H-pyran-2-yl)methyl)-4-(trifluoromethyl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C₁₇H₁₉F₃N₄O₂

- Molecular Weight : 368.35 g/mol

- CAS Number : 2034529-39-8

The compound contains piperidine and tetrahydropyran moieties, which are known to interact with various biological targets, particularly G protein-coupled receptors (GPCRs) . These receptors play a crucial role in cellular signaling and are implicated in numerous physiological processes. The trifluoromethyl group may enhance the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability and interaction with target receptors.

Biological Activities

-

Antagonistic and Agonistic Effects :

- Compounds structurally similar to 1-((tetrahydro-2H-pyran-2-yl)methyl)-4-(trifluoromethyl)piperidine hydrochloride have shown promise as selective antagonists or agonists for various receptors, including dopamine and opioid receptors. This suggests that the compound may exhibit similar pharmacological properties.

-

Inhibition of Metalloproteinases :

- The compound is hypothesized to act as an inhibitor of metalloproteinases, enzymes involved in the breakdown of extracellular matrix components. This activity could be beneficial in treating conditions such as cancer and inflammatory diseases.

-

Potential Neuroprotective Effects :

- Preliminary studies indicate that related compounds may possess neuroprotective properties, which could be relevant for developing treatments for neurodegenerative disorders.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| GPCR Interaction | Potential agonist/antagonist for GPCRs | |

| Metalloproteinase Inhibition | Inhibitory effects on metalloproteinases | |

| Neuroprotective Potential | Possible protective effects against neurodegeneration |

Study Example

In a study investigating similar piperidine derivatives, compounds were screened for their ability to inhibit specific enzymes related to cancer progression. The results indicated that modifications in the piperidine structure significantly influenced their inhibitory potency against metalloproteinases, highlighting the importance of structural optimization in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.